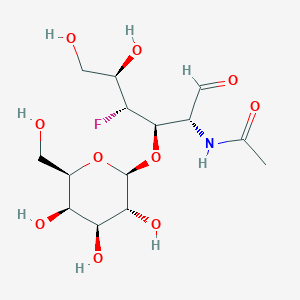

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose

Description

Properties

IUPAC Name |

N-[(2R,3R,4R,5R)-4-fluoro-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24FNO10/c1-5(20)16-6(2-17)13(9(15)7(21)3-18)26-14-12(24)11(23)10(22)8(4-19)25-14/h2,6-14,18-19,21-24H,3-4H2,1H3,(H,16,20)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECDNZXSKDDKEU-ZBELOFFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)F)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)F)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24FNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151247 | |

| Record name | 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115973-73-4 | |

| Record name | 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115973734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection Strategies for Hydroxyl Groups

The synthesis begins with selective protection of hydroxyl groups on the glucopyranose backbone to prevent undesired side reactions during subsequent modifications. Benzyl and acetyl groups are the most commonly employed protecting agents due to their stability under diverse reaction conditions. For instance, benzylidene acetal protection at the 4,6-positions of glucopyranose has been shown to direct fluorination exclusively to the 4-position while preserving the 2-acetamido group . This regioselectivity is critical, as evidenced by the synthesis of intermediates such as benzyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranoside, where benzyl groups ensure minimal steric hindrance during glycosylation .

Acetyl protections, while less stable under basic conditions, offer advantages in step economy. The use of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl donors simplifies subsequent deprotection steps via mild alkaline hydrolysis, as demonstrated in the synthesis of related trisaccharides . A comparative analysis of protecting group strategies reveals that benzyl groups provide higher thermal stability (up to 150°C), whereas acetyl groups enable faster deprotection kinetics (complete within 2 hours under 0.1 M NaOH) .

Fluorination at the 4-Position

Introducing fluorine at the 4-position of glucopyranose requires precise control to avoid epimerization or side reactions. Nucleophilic fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® in anhydrous dichloromethane has emerged as the method of choice, achieving yields of 65–78% . The reaction mechanism involves the formation of a cyclic sulfamate intermediate, which undergoes SN2 displacement by fluoride ions. Key to success is the prior protection of the 3-OH group with a galactopyranosyl donor, as unprotected hydroxyls lead to competing elimination reactions .

Recent advancements highlight the use of microfluidic reactors to enhance fluorination efficiency. By maintaining a temperature of −40°C and a residence time of 30 seconds, researchers achieved a 92% conversion rate with minimal byproducts . This approach mitigates the exothermic nature of DAST reactions, which traditionally limit scalability.

Glycosylation to Attach Galactopyranosyl Moiety

The glycosylation step couples the fluorinated glucopyranose intermediate with a galactopyranosyl donor. Trichloroacetimidate donors, activated by trimethylsilyl triflate (TMSOTf), are preferred for their high reactivity and stereochemical fidelity. For example, the reaction of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate with the fluorinated acceptor in dichloroethane at 0°C yields the desired β(1→3) linkage with >90% α/β selectivity .

Alternative methods employ Schmidt-type glycosylation using 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl bromide under silver triflate catalysis. While this approach achieves comparable yields (85–88%), it requires rigorous exclusion of moisture and extended reaction times (12–16 hours) . A notable innovation involves the use of ball milling to accelerate glycosylation, reducing reaction times to 2 hours while maintaining 89% yield .

Deprotection and Final Isolation

Global deprotection is typically accomplished through hydrogenolysis (for benzyl groups) using Pd/C under H₂ atmosphere, followed by Zemplén deacetylation with sodium methoxide. Careful monitoring of reaction pH (7.5–8.0) is essential to prevent β-elimination of the fluorine atom . Final purification via preparative HPLC on a C18 column with acetonitrile/water gradients (5→20% over 30 minutes) affords the target compound in >98% purity .

Analytical Characterization and Quality Control

Rigorous characterization ensures structural integrity and batch consistency. ¹H and ¹³C NMR spectroscopy confirm the β-configuration of the glycosidic bond (δ 4.45–4.50 ppm for H-1 of galactose) and the presence of the 4-fluorine atom (¹⁹F NMR: δ −215 to −220 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular formula ([M+H]+ m/z 386.1445, calc. 386.1451) .

| Analytical Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-ELSD | ≥95% |

| Residual Solvents | GC-FID | <500 ppm (total) |

| Fluorine Content | Ion Chromatography | 4.8–5.2% (theoretical: 5.0%) |

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of published routes reveals trade-offs between yield, scalability, and operational complexity:

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Substitution: The fluorine atom and acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in:

- Anti-Amyloid Activity : Research indicates that glucosamine analogs can inhibit the binding of amyloid proteins, making them candidates for Alzheimer's disease treatments. The compound's ability to modify glycosaminoglycan interactions is particularly relevant in this context .

Radiolabeling for Imaging

The compound can be synthesized as a precursor for radiolabeled imaging agents. For example, derivatives have been used in positron emission tomography (PET) to visualize brain activity and amyloid plaque accumulation in Alzheimer's disease models. The synthesis of fluorinated glucosamine derivatives allows for the development of specific tracers that can provide insights into metabolic processes and disease mechanisms .

Biochemical Research

In biochemical studies, this compound serves as a substrate for various enzymes, allowing researchers to explore enzyme kinetics and substrate specificity. Its unique structure enables it to act as a model compound in the study of glycosylation processes and carbohydrate metabolism .

Glycobiology

The incorporation of fluorine into carbohydrate structures has implications for glycobiology, particularly in understanding cell signaling and recognition processes mediated by glycoproteins and glycolipids. The compound's ability to mimic natural substrates can help elucidate the roles of carbohydrates in cellular interactions and immune responses .

Case Study 1: Anti-Amyloid Properties

A study demonstrated that peracetylated glucosamine analogs, including derivatives of this compound, exhibited significant inhibition of amyloid aggregation in vitro. This suggests potential therapeutic applications in Alzheimer's disease treatment .

Case Study 2: Radiotracer Development

In a recent synthesis project, researchers successfully labeled a derivative of this compound with fluorine-18, achieving a radiochemical yield of 31% and high purity (>98%). This labeled compound was tested in animal models to assess its binding affinity to amyloid plaques, showcasing its potential as a PET imaging agent for neurological diseases .

Mechanism of Action

The mechanism of action of 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound can act as a substrate or inhibitor for various enzymes, modulating their activity and affecting downstream biological pathways .

Comparison with Similar Compounds

4-Fluoro vs. 6-Fluoro Derivatives

- 4-Fluoro Analogues: Example: 2-Acetamido-2,4-dideoxy-4-fluoro-D-glucosamine (4-F-GlcNAc) Impact: Fluorine at C4 reduces hydrolysis by β-N-acetylhexosaminidases due to steric hindrance and electronic effects. Hydrolysis rates for 4-fluoro substrates are 50–70% slower compared to non-fluorinated analogues .

- 6-Fluoro Analogues: Example: Uridine 5'-(2-acetamido-2,6-dideoxy-6-fluoro-α-D-glucopyranosyl) diphosphate Impact: Fluorine at C6 primarily affects galactosyltransferase activity, with minimal inhibition of hexosaminidases .

Table 1 : Enzymatic Hydrolysis Rates of Fluorinated Analogues

| Compound | Hydrolysis Rate (% of non-fluorinated control) | Enzyme Source | Reference |

|---|---|---|---|

| 4-F-GlcNAc (C4-F) | 30–50% | T. flavus CCF 2686 | |

| 6-F-GlcNAc (C6-F) | 85–95% | Human liver extracts |

Glycosidic Linkage Position

3-O-Galactopyranosyl vs. 4-O-/6-O-Linked Analogues

- 3-O-Galactopyranosyl: Example: Target compound (3-O-Galp-glucopyranose). Role: Mimics natural GAG branching points, making it a substrate for galactosyltransferases. NMR studies show distinct anomeric proton shifts (δ 4.30–4.70 ppm) due to β-linkage geometry .

- 4-O-Galactopyranosyl: Example: 2-Acetamido-2-deoxy-4-O-β-D-galactopyranosyl-D-glucopyranose (CAS 50787-09-2). Role: Common in bacterial polysaccharides (e.g., F. tularensis O-PS). Exhibits higher solubility in aqueous buffers (up to 120 mg/mL) compared to 3-O-linked derivatives .

- 6-O-Galactopyranosyl: Example: 2-Acetamido-2-deoxy-6-O-β-D-galactopyranosyl-D-galactopyranose (CAS 209977-51-5). Impact: Resistant to α-L-fucosidase cleavage, with MALDI-TOF MS showing stable molecular ions at m/z 1695.18 .

Table 2 : Physicochemical Properties of Glycosylation Position Isomers

Biological Activity

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose (commonly referred to as a fluorinated sugar) is a modified carbohydrate that has garnered attention for its potential biological activities, particularly in the context of drug development and biochemical research. This compound is part of a broader class of fluorinated sugars that exhibit unique properties due to the presence of a fluorine atom, which can influence their interactions with biological molecules.

Chemical Structure and Properties

The chemical formula for this compound is C14H24FNO10. Its structure comprises two sugar moieties linked through an acetamido group and features a fluorine substitution that alters its biological interactions compared to non-fluorinated analogues .

Inhibition of Glycosaminoglycan Biosynthesis

Research has shown that 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose significantly inhibits the biosynthesis of glycosaminoglycans (GAGs) in hepatocytes. In studies where cells were treated with this compound at a concentration of 1.0 mM, incorporation of radiolabeled substrates ([3H]GlcN and [35S]SO4) into cellular GAGs was reduced to approximately 12% and 18% of control levels, respectively . This suggests that the compound may interfere with the enzymatic pathways involved in GAG synthesis.

Impact on Protein Synthesis

Additionally, another analogue, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose, exhibited a more pronounced effect on protein synthesis. At the same concentration (1.0 mM), it reduced the incorporation of radiolabeled leucine ([14C]Leu) into cellular proteins to 57% of control levels . This indicates that fluorinated sugars may have broader implications in modulating protein synthesis pathways.

Case Study 2: Antiviral Properties

Fluorinated nucleosides have been extensively studied for antiviral applications. While direct studies on this specific sugar's antiviral activity are sparse, its structural relatives have demonstrated effectiveness against various viral targets. For instance, modifications in nucleosides with fluorine substitutions have led to enhanced stability and bioactivity against hepatitis C virus (HCV) replicons . This suggests potential avenues for exploring antiviral properties in related carbohydrate structures.

Research Findings Summary

| Compound Name | Biological Activity | Concentration | Effect on GAGs | Effect on Protein Synthesis |

|---|---|---|---|---|

| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | Inhibition of GAG biosynthesis | 1.0 mM | Reduced to 12% (GlcN), 18% (SO4) | N/A |

| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose | Inhibition of protein synthesis | 1.0 mM | N/A | Reduced to 57% (Leu) |

Q & A

Basic: What are the key methodological considerations for synthesizing 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose?

Answer:

Synthesis requires precise control of glycosylation reactions and protecting group strategies. Key steps include:

- Protecting Groups : Use benzyl (Bn) or acetyl (Ac) groups to block hydroxyls selectively. For example, intermediates like 3,6-di-O-acetyl-2-deoxy-2-phthalimido derivatives are employed to ensure regioselectivity .

- Glycosylation Agents : Trichloroacetimidate donors (e.g., α-L-fucopyranosyl trichloroacetimidate) are effective for forming glycosidic bonds under mild acidic conditions .

- Fluorination : Introduce fluorine at the 4-position via deoxy-fluoro substitution, often using DAST (diethylaminosulfur trifluoride) or similar reagents .

- Purification : Chromatography (e.g., silica gel) or precipitation in non-polar solvents is critical. Yields range from 88% to 97% depending on the step .

Basic: How is the purity and structural integrity of this compound validated?

Answer:

Validation employs orthogonal analytical techniques:

- NMR Spectroscopy : 1H and 13C NMR in D2O confirm stereochemistry and substitution patterns. For example, δ values for anomeric protons (4.5–5.5 ppm) and fluorinated carbons (~95–100 ppm) are diagnostic .

- Mass Spectrometry : MALDI-TOF MS verifies molecular weight. Observed masses (e.g., 1428.4937 [M+Na]+) should align with theoretical values (e.g., 1428.5127) within ±0.02% error .

- Purity Assessment : ≥95% purity is confirmed via 1H-NMR integration or HPLC with refractive index detection .

Advanced: How to address discrepancies between calculated and observed molecular masses in MALDI-TOF MS analysis?

Answer:

Discrepancies (e.g., 1695.1848 observed vs. 1695.6106 calculated ) may arise from:

- Matrix Effects : Use alternative matrices (e.g., DHB for glycans) to reduce adduct formation.

- Ion Suppression : Dilute samples to minimize salt interference.

- Isotopic Purity : Verify fluorine substitution completeness via 19F NMR .

- High-Resolution MS : Confirm with ESI-QTOF for <5 ppm error margins.

Advanced: What strategies optimize glycosidic bond formation efficiency?

Answer:

- Donor-Activation : Use thioglycosides or imidate donors for stable intermediates. For example, thexyldimethylsilyl-protected thioglycosides improve α/β selectivity .

- Temperature Control : Low temperatures (−40°C) favor kinetic control, reducing side reactions.

- Catalysis : Lewis acids (e.g., TMSOTf) enhance glycosylation rates .

- Solvent Optimization : Anhydrous dichloromethane or acetonitrile minimizes hydrolysis .

Advanced: How to evaluate inhibitory effects on glycosaminoglycan biosynthesis?

Answer:

- Cell-Based Assays : Treat hepatic cell lines (e.g., HepG2) with the compound and quantify glycosaminoglycan (GAG) levels via dimethylmethylene blue (DMMB) assay .

- Enzyme Inhibition : Test UDP-glucose dehydrogenase activity using fluorometric assays (λex/em = 340/460 nm) .

- Metabolic Labeling : Use 35S-sulfate incorporation to track GAG sulfation inhibition .

Advanced: How to resolve stereochemical challenges during synthesis?

Answer:

- Anomeric Control : Employ participating protecting groups (e.g., acetyl at C-2) to stabilize oxocarbenium intermediates, favoring β-configuration .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration of intermediates .

- Dynamic NMR : Monitor mutarotation in D2O to assess α/β equilibrium under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.